molecular formula C20H32N2 B14728362 2-Tridecyl-1h-benzimidazole CAS No. 5805-25-4

2-Tridecyl-1h-benzimidazole

Cat. No.: B14728362
CAS No.: 5805-25-4
M. Wt: 300.5 g/mol
InChI Key: OZRZZNNKEBHRGQ-UHFFFAOYSA-N
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Description

2-Tridecyl-1h-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is known for its broad spectrum of biological activities and is a core structure in many pharmacologically active compounds. The addition of a tridecyl group to the benzimidazole ring enhances its lipophilicity, potentially altering its biological activity and making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tridecyl-1h-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tridecanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Tridecyl-1h-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tridecyl-1h-benzimidazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tridecyl-1h-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The lipophilic tridecyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tridecyl-1h-benzimidazole stands out due to its enhanced lipophilicity, which can improve its bioavailability and efficacy in biological systems. The long tridecyl chain also provides unique chemical properties that can be leveraged in material science and industrial applications .

Properties

CAS No.

5805-25-4

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

2-tridecyl-1H-benzimidazole

InChI

InChI=1S/C20H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20-21-18-15-13-14-16-19(18)22-20/h13-16H,2-12,17H2,1H3,(H,21,22)

InChI Key

OZRZZNNKEBHRGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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